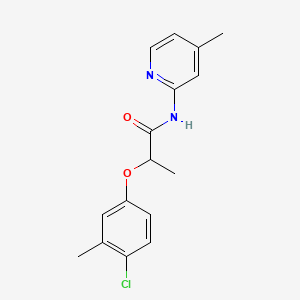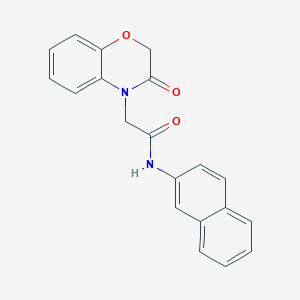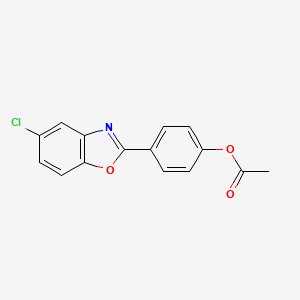![molecular formula C15H20N2O2 B4404577 1-[3-(allyloxy)benzoyl]-4-methylpiperazine](/img/structure/B4404577.png)
1-[3-(allyloxy)benzoyl]-4-methylpiperazine
Overview
Description
1-[3-(allyloxy)benzoyl]-4-methylpiperazine, also known as ABDMP, is a chemical compound that has been extensively studied for its potential applications in scientific research. ABDMP is a piperazine derivative that has been synthesized through various methods. The compound has been found to have several biochemical and physiological effects, which make it a promising candidate for further research.
Mechanism of Action
The mechanism of action of 1-[3-(allyloxy)benzoyl]-4-methylpiperazine involves the inhibition of acetylcholinesterase. Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter that is involved in several physiological processes such as muscle contraction, cognition, and memory. By inhibiting acetylcholinesterase, this compound increases the levels of acetylcholine in the brain, which can improve cognitive function and memory.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. The compound has been shown to act as a potent inhibitor of acetylcholinesterase, which can improve cognitive function and memory. This compound has also been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases. Additionally, this compound has been shown to have antioxidant properties, which can protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
1-[3-(allyloxy)benzoyl]-4-methylpiperazine has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize and purify, which makes it a readily available compound for research. This compound has also been extensively studied, which means that there is a wealth of information available on its properties and potential applications. However, this compound has some limitations for lab experiments. The compound is not very water-soluble, which can limit its use in aqueous systems. Additionally, this compound has not been extensively studied in vivo, which means that its potential applications in living systems are not well understood.
Future Directions
There are several future directions for research on 1-[3-(allyloxy)benzoyl]-4-methylpiperazine. One potential direction is to investigate the compound's potential applications in the treatment of Alzheimer's and Parkinson's diseases. Another direction is to explore the compound's anti-inflammatory properties and its potential applications in the treatment of inflammatory diseases. Additionally, further research is needed to understand the compound's potential applications in vivo and its potential toxicity.
Scientific Research Applications
1-[3-(allyloxy)benzoyl]-4-methylpiperazine has been extensively studied for its potential applications in scientific research. The compound has been found to have several biochemical and physiological effects, which make it a promising candidate for further research. This compound has been shown to act as a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This property makes this compound a potential candidate for the treatment of diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
(4-methylpiperazin-1-yl)-(3-prop-2-enoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-3-11-19-14-6-4-5-13(12-14)15(18)17-9-7-16(2)8-10-17/h3-6,12H,1,7-11H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQKXRCAJQKJHOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC(=CC=C2)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-bromo-N-{2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4404494.png)
![N-(3-chloro-6-hydroxy-5-isopropyl-2-methylbenzyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4404498.png)

![4-[2-(4-bromo-2-isopropylphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4404516.png)
![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-2-furamide](/img/structure/B4404523.png)

![4-{[(4-fluorobenzyl)amino]carbonyl}phenyl propionate](/img/structure/B4404533.png)
![2-chlorobenzyl (3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)acetate](/img/structure/B4404538.png)
![2-[3-(3,5-dimethylpiperidin-1-yl)propoxy]benzaldehyde hydrochloride](/img/structure/B4404547.png)
![[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl isonicotinate](/img/structure/B4404548.png)


![2-bromo-5-{[(4-methoxyphenyl)amino]sulfonyl}benzoic acid](/img/structure/B4404569.png)
![ethyl 1-[4-(allyloxy)benzoyl]-4-piperidinecarboxylate](/img/structure/B4404585.png)